molecular formula C9H8BrN3 B2401787 6-Bromoquinoline-3,4-diamine CAS No. 1153095-14-7

6-Bromoquinoline-3,4-diamine

Cat. No. B2401787
M. Wt: 238.088
InChI Key: VSUQNFQMMYNTSK-UHFFFAOYSA-N
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Description

6-Bromoquinoline-3,4-diamine is a chemical compound with the CAS Number: 1153095-14-7 . It has a molecular weight of 238.09 and its IUPAC name is 6-bromo-3,4-quinolinediamine . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 6-Bromoquinoline-3,4-diamine can be represented by the InChI code: 1S/C9H8BrN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13) . The compound has a molecular weight of 238.09 .


Physical And Chemical Properties Analysis

6-Bromoquinoline-3,4-diamine is a powder that is stored at room temperature . It has a melting point of 219-220 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromoquinoline-3,4-diamine and its derivatives have been extensively studied for their synthesis and chemical properties. Şahin et al. (2008) explored the efficient synthesis of various quinoline derivatives, including 6-bromoquinoline, through bromination reactions and lithium-halogen exchange reactions, highlighting the compound's versatility in organic synthesis (Şahin et al., 2008). Hu et al. (2003) demonstrated the incorporation of 6-bromoquinoline into novel chelating ligands using Friedländer condensation, indicating its potential in creating bidentate and tridentate ligands (Hu, Zhang, & Thummel, 2003).

Antimicrobial Properties

In the realm of medicinal chemistry, 6-bromoquinoline derivatives have shown promising antimicrobial properties. Arshad et al. (2022) synthesized new 6-Bromoquinolin-4-ol derivatives and tested their effectiveness against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus, revealing significant antibacterial activity (Arshad et al., 2022).

Application in Organic Chemistry

The compound's application in organic chemistry is further highlighted by studies focusing on the reactivity of aminobromoquinolines (Hertog & Buurman, 2010) and the synthesis of n,n′-biquinolines using bromoquinolines (Benito, Canoira, & Rodríguez, 1987), showcasing its use in creating complex organic molecules and intermediates (Hertog & Buurman, 2010) (Benito, Canoira, & Rodríguez, 1987).

Safety And Hazards

The safety information for 6-Bromoquinoline-3,4-diamine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromoquinoline-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUQNFQMMYNTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinoline-3,4-diamine

CAS RN

1153095-14-7
Record name 6-bromoquinoline-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
T Shiro, K Kakiguchi, H Takahashi, H Nagata… - Bioorganic & medicinal …, 2013 - Elsevier
To identify compounds with strong mPGES-1 inhibitory activity and clear in vitro ADME profile, we optimized the lead compound 1 by carrying our substitutions at the C(7)- and C(8)-…
Number of citations: 43 www.sciencedirect.com

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